1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methoxy groups and linked to two benzene rings via oxymethylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene typically involves the reaction of 2,3-dimethoxy-1,4-phenylenedimethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The methoxy groups and benzene rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)]dibenzaldehyde
- 2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is unique due to its specific substitution pattern on the phenylene ring and the presence of oxymethylene linkages. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89635-20-1 |
---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,3-dimethoxy-1,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-23-21-19(25-15-17-9-5-3-6-10-17)13-14-20(22(21)24-2)26-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
NYGWQXFHOZMTOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.